molecular formula C16H20N6O2 B2799857 7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 1203099-55-1

7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2799857
CAS RN: 1203099-55-1
M. Wt: 328.376
InChI Key: XKIIOVYBQMXPMO-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione, also known as BAY 61-3606, is a chemical compound that belongs to the class of purine derivatives. It is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR), which plays a crucial role in the development of cancer and other diseases. BAY 61-3606 has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic methodologies and strategies for purine derivatives, including those structurally related to the compound . These methods often involve multistep synthetic routes, aiming at introducing specific functional groups that may confer desirable biological properties.

  • Synthetic Methodologies : One study reports on the synthesis of [c,d]-fused purinediones, a structural category related to the compound of interest, highlighting a multistep synthetic route involving reactions with orthocarboxylates and subsequent intramolecular alkylation (Ondrej et al., 1995). This demonstrates the complexity and versatility of synthetic strategies employed to create purine derivatives with potential therapeutic applications.

  • Structural Characterization and Applications : The structural features of purine derivatives are crucial for their biological activity. For instance, the synthesis and characterization of novel substituted pyridines and purines, including thiazolidinedione derivatives, highlight the role of structural modifications in influencing biological activity (Bok Young Kim et al., 2004). Such studies lay the groundwork for developing purine-based compounds as pharmacological agents.

Potential Biological and Pharmacological Applications

Research into purine derivatives extends beyond synthesis and structural analysis, exploring their potential as therapeutic agents due to their interaction with various biological targets.

  • Biological Activity Studies : The investigation of condensed sulfur-containing pyridine systems demonstrates the synthesis of complex heterocyclic systems with potential biological applications (V. Dotsenko et al., 2012). These studies are essential for understanding how structural variations can impact the biological activity of purine analogs.

  • Receptor Antagonists and Therapeutic Potential : The development of pyrido[2,1-f]purine-2,4-dione derivatives as a new class of human A3 adenosine receptor antagonists represents a significant advancement in the search for compounds with specific biological activities (E. Priego et al., 2002). Such compounds have the potential to serve as therapeutic agents in various diseases, underscoring the importance of purine derivatives in drug discovery.

properties

IUPAC Name

7-butyl-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-3-4-8-22-12-13(21(2)16(24)20-14(12)23)19-15(22)18-10-11-6-5-7-17-9-11/h5-7,9H,3-4,8,10H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIIOVYBQMXPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCC3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

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